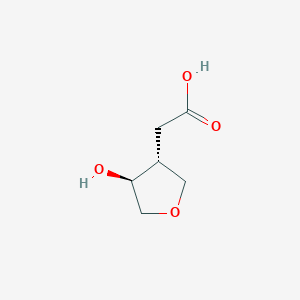![molecular formula C18H16N4O3S B2735095 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 1448027-37-9](/img/structure/B2735095.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors
Industrial Production Methods: : Industrial-scale production may involve optimizing these reactions for higher yields and purity, often through the use of catalysts, high-pressure reactors, and automated synthesis processes to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, leading to the formation of sulfoxides and other oxidized derivatives.
Reduction: : Reduction reactions can be employed to modify specific functional groups, such as reducing oxo groups to hydroxyl groups.
Common Reagents and Conditions: : Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are commonly used. Conditions may include varying temperatures and solvents to facilitate specific reactions.
Major Products: : The primary products depend on the nature of the reaction, such as sulfoxides from oxidation, reduced alcohols from reduction, and various substituted derivatives from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: : This compound serves as a building block for creating more complex molecules, useful in synthetic organic chemistry research.
Biology: : Its unique structure allows it to interact with biological macromolecules, potentially serving as a probe for studying enzyme interactions or as a ligand in biochemical assays.
Medicine: : It may exhibit biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Industry: : The compound's specific properties could make it suitable for use in materials science, such as in the development of new polymers or as a functional component in electronic devices.
Mechanism of Action: : The compound's mechanism of action is dependent on its interaction with molecular targets such as enzymes, receptors, or DNA. Its diverse functional groups enable it to engage in hydrogen bonding, hydrophobic interactions, and electronic effects, modulating biological pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Compounds like 2-oxo-benzooxazole derivatives, thiophene-containing pyrazoles, and other heterocyclic acetamides.
Uniqueness: : The presence of both oxazole and pyrazole rings, combined with a thiophene moiety and an acetamide group, imparts a unique set of chemical and biological properties, distinguishing it from other similar compounds.
This compound's complex structure and multifaceted applications make it a valuable subject of study in various scientific disciplines. Whether for its potential therapeutic benefits or its utility in synthetic chemistry, it represents an intriguing and versatile chemical entity.
Eigenschaften
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-17(12-22-14-4-1-2-5-15(14)25-18(22)24)19-8-10-21-9-7-13(20-21)16-6-3-11-26-16/h1-7,9,11H,8,10,12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJUUBIUAPLIMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCN3C=CC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2735016.png)


![4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2735022.png)






![3,6-dichloro-N-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]pyridine-2-carboxamide](/img/structure/B2735032.png)

